Ifebemtinib
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Overview
Description
Ifebemtinib, also known as IN10018 or BI853520, is a highly potent and selective small molecule inhibitor of focal adhesion kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, motility, proliferation, and survival. This compound has shown significant potential in the treatment of various cancers, particularly those with resistance to conventional therapies .
Preparation Methods
The synthesis of Ifebemtinib involves multiple steps, including the formation of key intermediates and their subsequent couplingIndustrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Ifebemtinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are intermediates that are further processed to yield the final compound .
Scientific Research Applications
Ifebemtinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of FAK in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as migration, invasion, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with resistance to conventional therapies. .
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Mechanism of Action
Ifebemtinib exerts its effects by inhibiting focal adhesion kinase (FAK), a key regulator of cellular adhesion and motility. By blocking FAK activity, this compound disrupts the signaling pathways that promote cancer cell survival, proliferation, and metastasis. The molecular targets and pathways involved include the integrin signaling pathway, the epidermal growth factor receptor (EGFR) pathway, and the platelet-derived growth factor receptor (PDGFR) pathway .
Comparison with Similar Compounds
Ifebemtinib is unique among FAK inhibitors due to its high potency and selectivity. Similar compounds include:
Defactinib: Another FAK inhibitor with a different chemical structure but similar mechanism of action.
PF-562271: A dual FAK and proline-rich tyrosine kinase 2 (Pyk2) inhibitor with broader target specificity.
VS-4718: A FAK inhibitor with additional activity against Pyk2, used in combination therapies for enhanced efficacy.
This compound stands out due to its superior efficacy in preclinical and clinical studies, particularly in cancers with high unmet medical needs .
Properties
CAS No. |
1227948-82-4 |
---|---|
Molecular Formula |
C28H28F4N6O4 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-4-[[4-[(2-methyl-3-oxo-1H-isoindol-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C28H28F4N6O4/c1-37-9-7-16(8-10-37)34-24(39)17-11-22(41-3)20(12-19(17)29)35-27-33-13-18(28(30,31)32)25(36-27)42-21-6-4-5-15-14-38(2)26(40)23(15)21/h4-6,11-13,16H,7-10,14H2,1-3H3,(H,34,39)(H,33,35,36) |
InChI Key |
ULMMVBPTWVRPSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)N(C5)C)C(F)(F)F)OC |
Origin of Product |
United States |
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